Glucosamine-6-phosphate (hydrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Glucosamine-6-phosphate (hydrate) is a monosaccharide intermediate in the hexosamine biosynthetic pathway. It is formed from D-fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine. This compound plays a crucial role in the biosynthesis of uridine diphosphate-N-acetylglucosamine, which is a substrate for protein glycosylation and a component of bacterial cell walls .

Preparation Methods

Synthetic Routes and Reaction Conditions: Glucosamine-6-phosphate (hydrate) can be synthesized through the sequential catalysis by glucose transporter, phosphoglucose isomerase, and glucosamine-6-phosphate synthase. The process begins with glucose being phosphorylated into glucose-6-phosphate by glucokinase. This is then converted into fructose-6-phosphate under the catalysis of phosphoglucose isomerase. Finally, glucosamine-6-phosphate synthase uses glutamine as an amino donor to convert fructose-6-phosphate into glucosamine-6-phosphate .

Industrial Production Methods: Industrial production of glucosamine-6-phosphate often involves microbial fermentation due to its advantages of mild conditions, low environmental pollution, high production intensity, and product safety. This method effectively addresses the limitations of traditional methods, such as geographical and seasonal restrictions on raw material supply and potential allergic reactions .

Chemical Reactions Analysis

Types of Reactions: Glucosamine-6-phosphate undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its role in metabolic pathways and its conversion into other biologically significant compounds.

Common Reagents and Conditions: Common reagents used in the reactions involving glucosamine-6-phosphate include glutamine, glucose, and fructose-6-phosphate. The conditions for these reactions typically involve enzymatic catalysis, which ensures specificity and efficiency .

Major Products Formed: The major products formed from the reactions of glucosamine-6-phosphate include uridine diphosphate-N-acetylglucosamine, which is crucial for protein glycosylation and bacterial cell wall synthesis .

Scientific Research Applications

Glucosamine-6-phosphate has a wide range of scientific research applications. In chemistry, it is used as an intermediate in the synthesis of various biologically active compounds. In biology, it plays a significant role in the hexosamine biosynthetic pathway, which is essential for the production of glycoproteins and proteoglycans. In medicine, glucosamine-6-phosphate is studied for its potential therapeutic effects in treating osteoarthritis and other joint-related conditions. Additionally, it is used in the food industry as a dietary supplement due to its various physiological functions, such as anti-aging, promoting weight loss, and regulating the human endocrine system .

Mechanism of Action

Glucosamine-6-phosphate exerts its effects through its role in the hexosamine biosynthetic pathway. It is formed from fructose-6-phosphate by glucosamine-6-phosphate synthase in the presence of glutamine. This compound binds to the GlmS riboswitch, a ribozyme located in the 5’-untranslated region of the gene encoding GlmS. When bound by glucosamine-6-phosphate, the riboswitch inhibits GlmS production and decreases glucosamine-6-phosphate levels. This feedback mechanism is crucial for maintaining the balance of hexosamine biosynthesis .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to glucosamine-6-phosphate include N-acetylglucosamine, glucosamine hydrochloride, and glucosamine sulfate. These compounds share structural similarities and are involved in similar metabolic pathways .

Uniqueness: What sets glucosamine-6-phosphate apart from these similar compounds is its specific role in the hexosamine biosynthetic pathway and its ability to bind to the GlmS riboswitch, thereby regulating the production of glucosamine-6-phosphate synthase. This unique mechanism of action makes it a critical compound in the regulation of glycosylation and bacterial cell wall synthesis .

Properties

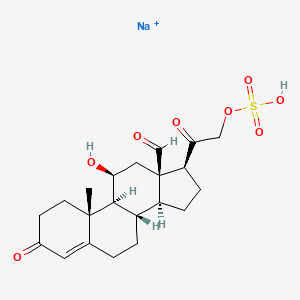

Molecular Formula |

C6H16NO9P |

|---|---|

Molecular Weight |

277.17 g/mol |

IUPAC Name |

[(2R,3S,4R,5R)-5-amino-2,3,4-trihydroxy-6-oxohexyl] dihydrogen phosphate;hydrate |

InChI |

InChI=1S/C6H14NO8P.H2O/c7-3(1-8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,9-11H,2,7H2,(H2,12,13,14);1H2/t3-,4+,5+,6+;/m0./s1 |

InChI Key |

UQENKMRQSJRGCB-BTVCFUMJSA-N |

Isomeric SMILES |

C([C@H]([C@H]([C@@H]([C@H](C=O)N)O)O)O)OP(=O)(O)O.O |

Canonical SMILES |

C(C(C(C(C(C=O)N)O)O)O)OP(=O)(O)O.O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trideuteriomethyl (1R,2S,9R,10R,11S,14R,15S,17R)-2,15-dimethyl-5,5'-dioxospiro[18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadec-6-ene-14,2'-oxolane]-9-carboxylate](/img/structure/B10820252.png)

![Methyl 2-[(1-pentylindole-3-carbonyl)amino]-3-phenylpropanoate](/img/structure/B10820259.png)

![[(2S,3R,4R,5S)-4,6-Diacetoxy-5-fluoro-2-methyl-tetrahydropyran-3-yl] acetate](/img/structure/B10820265.png)

![2-[[(4R)-4-[(3R,5S,10S,13R,17R)-2,2,4,4-tetradeuterio-3,7-dihydroxy-10,13-dimethyl-3,5,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B10820266.png)

![(1S,4S,7R,8R)-4-hydroxy-3-oxo-2,11-dioxatricyclo[5.4.0.04,8]undeca-5,9-diene-10-carboxamide](/img/structure/B10820286.png)